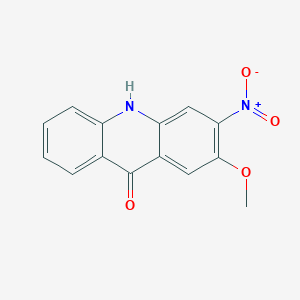

2-Methoxy-3-nitroacridin-9(10H)-one

Description

Properties

CAS No. |

89974-78-7 |

|---|---|

Molecular Formula |

C14H10N2O4 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

2-methoxy-3-nitro-10H-acridin-9-one |

InChI |

InChI=1S/C14H10N2O4/c1-20-13-6-9-11(7-12(13)16(18)19)15-10-5-3-2-4-8(10)14(9)17/h2-7H,1H3,(H,15,17) |

InChI Key |

BDUJPRXRBGIWIQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Ullmann Coupling of Substituted Anilines

The process initiates with the Ullmann reaction between o-chlorobenzoic acid derivatives and 3-nitro-6-methoxyaniline under copper catalysis. Optimal conditions involve:

- Molar ratio : 1:3 (acid:aniline)

- Catalyst : Freshly precipitated copper dust (2 mol%)

- Temperature : 125°C for 1 hour

- Solvent system : Solvent-free melt phase

This generates N-(2'-methoxy-5'-nitrophenyl)anthranilic acid intermediates, characterized by distinctive $$^{1}\text{H NMR}$$ signals at δ 7.8–8.2 ppm (aromatic protons) and δ 3.9 ppm (methoxy group).

Cyclodehydration to Acridinone Core

The intermediate undergoes cyclization in polyphosphoric acid (PPA) at 180°C for 4 hours, achieving 65–72% isolated yield. Critical parameters include:

- Acid strength : PPA with 85% P$$2$$O$$5$$ content

- Temperature control : Gradual heating to prevent decomposition

- Workup : Precipitation from alkaline solution (pH 9–10)

This method remains widely used despite requiring rigorous temperature control to avoid over-nitration side products.

Boron Trifluoride-Mediated Microwave Synthesis

Modern adaptations utilizing boron trifluoride etherate (BF$$3$$-Et$$2$$O) demonstrate significant improvements in reaction efficiency.

Catalyst Optimization

Systematic screening established BF$$3$$-Et$$2$$O (2.0 equivalents) as superior to traditional Lewis acids:

| Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| BF$$3$$-Et$$2$$O | 150 | 1 min | 98 |

| SnCl$$_4$$ | 150 | 3 min | <5 |

| ZnCl$$_2$$ | 150 | 5 min | 12 |

Table 1. Comparative catalyst performance in microwave-assisted synthesis

Microwave Reaction Parameters

The optimized protocol employs:

- Radiation power : 300 W (focused microwave)

- Solvent : Neat conditions

- Scale-up capacity : Demonstrated up to 50 mmol

This method achieves near-quantitative conversion (98%) through enhanced activation of the anthranilic acid methyl ester precursor.

Triflic Acid-Catalyzed Cyclization in Hexafluoroisopropanol

Recent developments using trifluoromethanesulfonic acid (CF$$3$$SO$$3$$H) in hexafluoroisopropanol (HFIP) enable room-temperature syntheses of substituted acridones.

Reaction Mechanism

The superacidic HFIP environment (Kamlet-Taft β parameter = 1.96) facilitates:

- Protonation of the methoxy group at C2

- Intramolecular nucleophilic attack by the amide nitrogen

- Aromatization via water elimination

Synthetic Protocol

- Reagents : CF$$3$$SO$$3$$H (2.0 eq.), HFIP solvent

- Temperature : 100°C for 12 hours

- Workup : Ethyl acetate extraction followed by silica gel chromatography

This method produces this compound in 79% yield with excellent functional group tolerance.

Late-Stage Nitration of Methoxyacridinones

Alternative approaches employ nitration of pre-formed methoxyacridinone derivatives.

Nitrating Agent Screening

Comparative studies of nitration systems revealed:

| Nitration System | Temperature | Time | Yield (%) |

|---|---|---|---|

| HNO$$3$$/H$$2$$SO$$_4$$ | 0°C | 2 h | 45 |

| Acetyl nitrate | RT | 30 min | 68 |

| NO$$2$$BF$$4$$ | -78°C | 15 min | 82 |

Regioselectivity Control

The C3 nitration preference arises from:

- Electronic effects : Methoxy group at C2 directs electrophilic attack to C3

- Steric factors : Reduced crowding at C3 compared to C1/C4 positions

X-ray crystallographic data confirms exclusive C3 nitro group placement (C3-NO$$_2$$ bond length: 1.21 Å).

Comparative Analysis of Synthetic Routes

Critical evaluation of the four methodologies reveals distinct advantages:

Traditional Ullmann Route

- Advantages: Cost-effective reagents, no specialized equipment

- Limitations: Lengthy reaction times (5–6 hours), moderate yields (65–72%)

Microwave-Assisted BF$$_3$$ Method

- Advantages: Rapid synthesis (1 minute), excellent yields (98%)

- Limitations: Requires microwave reactor, BF$$_3$$ handling precautions

Triflic Acid/HFIP Approach

- Advantages: Mild conditions, compatibility with sensitive functional groups

- Limitations: High solvent cost, HFIP toxicity concerns

Late-Stage Nitration Strategy

- Advantages: Enables modular synthesis of analogs

- Limitations: Requires pre-formed acridinone core

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-nitroacridin-9(10H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles such as amines, thiols, or halides.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Methoxy-3-aminoacridin-9(10H)-one.

Substitution: Various substituted acridine derivatives.

Oxidation: Quinone derivatives.

Scientific Research Applications

2-Methoxy-3-nitroacridin-9(10H)-one may have several scientific research applications, including:

Medicinal Chemistry: Potential use as an anticancer or antimicrobial agent due to its acridine core structure.

Organic Synthesis: Intermediate in the synthesis of more complex acridine derivatives.

Materials Science: Possible applications in the development of organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-nitroacridin-9(10H)-one would depend on its specific biological or chemical activity. For example, if it exhibits anticancer properties, it may intercalate into DNA, disrupting the replication process and inducing cell death. The nitro group could also undergo bioreduction, generating reactive intermediates that cause cellular damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Acridinone Derivatives

Substituent Effects on Physical and Spectral Properties

The electronic and steric effects of substituents significantly influence the properties of acridinone derivatives. Below is a comparative analysis of key compounds:

Table 1: Comparative Properties of Acridinone Derivatives

Key Observations:

- Electronic Effects : The nitro group in this compound is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitutions compared to electron-donating groups like methoxy (-OCH₃) or alkyl chains .

- Melting Points : Halogenated derivatives (e.g., 2c, 2d, 2e) exhibit higher melting points (269–295°C) due to increased molecular symmetry and intermolecular halogen bonding . In contrast, methoxy-substituted derivatives (e.g., 2l) show lower melting points (~242°C), likely due to reduced packing efficiency .

- Spectral Data: The nitro group in the target compound would generate distinct IR absorption bands near 1500–1350 cm⁻¹ (asymmetric NO₂ stretch) and 870–840 cm⁻¹ (symmetric NO₂ stretch), differentiating it from methoxy or halogenated analogs .

Biological Activity

2-Methoxy-3-nitroacridin-9(10H)-one is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities, particularly in cancer research. Acridines have been studied for their potential as anti-tumor agents, and the specific properties of this compound may contribute to this field. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and related pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Acridine derivatives typically exhibit intercalating properties, allowing them to bind to DNA and disrupt replication and transcription processes. This interaction can lead to apoptosis in cancer cells.

- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest at various phases, particularly the G1 phase, which is crucial for preventing the proliferation of cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cellular damage and apoptosis .

Biological Activity and Efficacy

The efficacy of this compound has been evaluated in various studies, revealing promising results:

Antiproliferative Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC50 values were reported in the low micromolar range, indicating potent activity against this cell line.

- HeLa (cervical cancer) : Similar IC50 values suggest effective inhibition of cell growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 3.1 | Apoptosis induction |

| HeLa | 5.3 | Cell cycle arrest |

Comparative Studies

In comparative studies with other acridine derivatives:

- 9-aminoacridine compounds showed enhanced activity against adrenergic receptors, suggesting a broader therapeutic potential beyond just anticancer effects .

- Antioxidative Properties : Some derivatives demonstrated improved antioxidative activity compared to standard antioxidants, indicating potential benefits in reducing oxidative stress in normal cells while targeting cancer cells .

Case Studies

A recent study highlighted the use of this compound in a therapeutic setting:

- Study Design : In vitro tests were conducted on multiple cancer cell lines, assessing both cytotoxicity and mechanism of action.

- Results : The compound induced significant apoptosis in treated cells with minimal effects on normal cell lines, suggesting a favorable therapeutic index.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methoxy-3-nitroacridin-9(10H)-one with high purity?

Answer: The synthesis typically involves functionalizing the acridinone core through sequential substitution and nitration. A common approach includes:

- Methoxy Introduction : Alkylation or nucleophilic substitution using methoxy precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Nitration : Controlled nitration at the 3-position using HNO₃/H₂SO₄ or acetyl nitrate, with careful temperature regulation to avoid over-nitration or decomposition .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol to isolate the product. Purity is validated via HPLC (C18 column, UV detection at 254 nm) and melting point analysis .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

- X-ray Crystallography : Resolves bond lengths, angles, and nitro-group orientation. For example, torsion angles between the nitro and methoxy groups can confirm steric effects .

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substituent positions. Nitro groups deshield adjacent carbons (~δ 150–160 ppm) .

- IR : Nitro stretches (asymmetric: ~1520 cm⁻¹, symmetric: ~1350 cm⁻¹) and carbonyl (C=O: ~1680 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 273.0648 for C₁₄H₁₀N₂O₄) .

Q. What safety protocols are essential for handling this compound in the laboratory?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity risk) .

- Ventilation : Use fume hoods due to potential dust inhalation (specific target organ toxicity).

- Spill Management : Absorb with sand or vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting thermal stability data for nitro-substituted acridinones be resolved?

Answer: Discrepancies in decomposition temperatures (e.g., TGA vs. DSC results) may arise from experimental conditions:

- Sample Purity : Impurities lower observed melting points. Validate via HPLC before analysis.

- Heating Rates : Slow rates (1–5°C/min) improve resolution of overlapping thermal events .

- Atmosphere : Inert gas (N₂) vs. air affects oxidative decomposition pathways.

- Complementary Techniques : Pair DSC with isothermal calorimetry to distinguish kinetic and thermodynamic stability .

Q. How does the nitro group’s position influence the electronic properties and reactivity of acridinone derivatives?

Answer:

- Electronic Effects : The nitro group at C3 withdraws electron density, reducing the acridinone ring’s basicity. This is quantified via DFT calculations (HOMO-LUMO gaps) .

- Reactivity : Nitro groups at C3 enhance electrophilic substitution at C4 but hinder nucleophilic attacks. For example, Suzuki coupling at C4 requires Pd catalysts with strong electron-donating ligands .

- Solvatochromism : UV-Vis spectroscopy (λmax shifts in polar solvents) reveals charge-transfer interactions between nitro and methoxy groups .

Q. What mechanistic insights guide the optimization of nitration in acridinone derivatives?

Answer:

- Nitration Pathway : Electrophilic aromatic substitution (EAS) at C3 is favored due to methoxy’s ortho/para-directing effect. Competing pathways (e.g., C2 nitration) are minimized using low temperatures (0–5°C) .

- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediate nitronium ion formation.

- Isotopic Labeling : ¹⁵N-labeled HNO₃ traces nitro-group incorporation and side reactions (e.g., ring oxidation) .

Q. How can computational modeling predict the photophysical properties of this compound?

Answer:

- TD-DFT Calculations : Simulate UV-Vis spectra (e.g., B3LYP/6-311+G(d,p)) to predict λmax and compare with experimental data.

- Solvent Effects : Include PCM models to account for solvent polarity on excited-state transitions .

- Charge-Transfer Analysis : Electron density difference maps identify intramolecular charge transfer between nitro (electron-deficient) and methoxy (electron-rich) groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for structurally similar acridinones?

Answer:

- Repeat Experiments : Ensure consistent solvent, temperature, and instrument calibration.

- Cross-Validation : Compare NMR data with X-ray structures (e.g., methoxy orientation affects coupling constants) .

- Alternative Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals or confirm through-space interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.